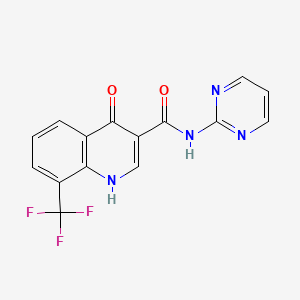
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a quinoline derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
4-Hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide and its derivatives have shown potential as antimicrobial agents. For instance, certain derivatives have been synthesized and tested for antibacterial and antifungal activity, demonstrating effectiveness in inhibiting microbial growth (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Antitumor Activity
This compound has also been explored for its antitumor properties. Various derivatives have been synthesized and evaluated for cytotoxic activity against cancer cells. For example, pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives have shown promising results in inhibiting the proliferation of cancer cells (KiranKumar, RohitKumar, & Advirao, 2018).
Photocatalytic Properties
Some derivatives of this compound have been investigated for their photocatalytic properties. These properties are essential for applications in environmental remediation and the degradation of organic pollutants (Li et al., 2020).
DNA Interaction
Research has also been conducted on the interaction of derivatives of this compound with DNA. These studies provide insights into the mechanism of action of these compounds, particularly in the context of their antitumor and antimicrobial activities (KiranKumar, RohitKumar, & Advirao, 2018).
Development of Novel Therapeutics
The compound and its derivatives have been instrumental in the development of novel therapeutic agents, particularly in the field of antibacterial and antitumor drugs. This includes the exploration of their structure-activity relationships to optimize their efficacy (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
Propiedades
IUPAC Name |
4-oxo-N-pyrimidin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-4-1-3-8-11(10)21-7-9(12(8)23)13(24)22-14-19-5-2-6-20-14/h1-7H,(H,21,23)(H,19,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRNEKLCWERBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

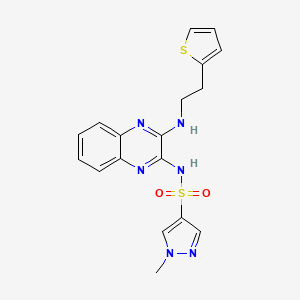
![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)
![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)
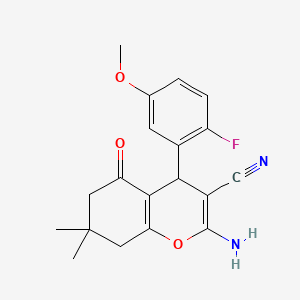
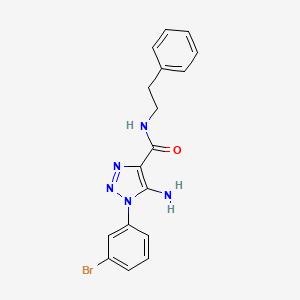
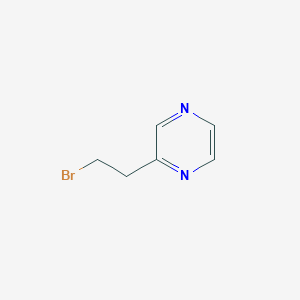
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)
